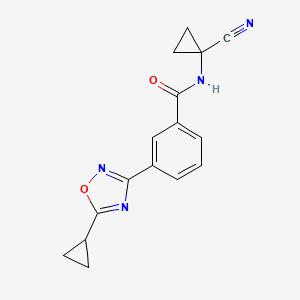
2-(4-chlorobenzamido)-N-(3,4-dimethoxyphenethyl)thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorobenzamido)-N-(3,4-dimethoxyphenethyl)thiazole-4-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a thiazole derivative and has been shown to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 2-(4-chlorobenzamido)-N-(3,4-dimethoxyphenethyl)thiazole-4-carboxamide is not fully understood. However, it has been suggested that the compound acts by inhibiting certain enzymes and signaling pathways involved in various cellular processes.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation. Additionally, the compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 2-(4-chlorobenzamido)-N-(3,4-dimethoxyphenethyl)thiazole-4-carboxamide in lab experiments is its ability to exhibit a range of biochemical and physiological effects. This makes the compound a valuable tool for researchers in various fields. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood.
将来の方向性
There are several future directions for research related to 2-(4-chlorobenzamido)-N-(3,4-dimethoxyphenethyl)thiazole-4-carboxamide. One area of research could focus on further elucidating the compound's mechanism of action. Additionally, the compound could be studied for its potential use in the treatment of other diseases, such as cardiovascular disease and diabetes. Finally, research could focus on developing new derivatives of the compound with improved efficacy and fewer side effects.
Conclusion
In conclusion, this compound is a thiazole derivative that has been extensively studied for its potential use in scientific research. The compound exhibits a range of biochemical and physiological effects and has been used in studies related to cancer, inflammation, and neurodegenerative diseases. While the compound's mechanism of action is not fully understood, it remains a valuable tool for researchers in various fields. Future research could focus on further elucidating the compound's mechanism of action and developing new derivatives with improved efficacy and fewer side effects.
合成法
The synthesis of 2-(4-chlorobenzamido)-N-(3,4-dimethoxyphenethyl)thiazole-4-carboxamide involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3,4-dimethoxyphenethylamine to form the amide. The amide is then reacted with thioamide to form the thiazole ring. The final product is obtained by the reaction of the thiazole ring with carboxylic acid.
科学的研究の応用
2-(4-chlorobenzamido)-N-(3,4-dimethoxyphenethyl)thiazole-4-carboxamide has been extensively studied for its potential use in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. The compound has been used in studies related to cancer, inflammation, and neurodegenerative diseases.
特性
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-28-17-8-3-13(11-18(17)29-2)9-10-23-20(27)16-12-30-21(24-16)25-19(26)14-4-6-15(22)7-5-14/h3-8,11-12H,9-10H2,1-2H3,(H,23,27)(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLWXJCQKQQIOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(4-Benzylpiperazin-1-yl)-1-oxopropan-2-yl] 4-formylbenzoate](/img/structure/B2396251.png)
![5-amino-N-(2-methoxy-5-methylphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2396253.png)
![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide](/img/structure/B2396254.png)






![1-(3,4-Dimethoxybenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2396265.png)
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2396266.png)
